molecular formula C14H13N5O2S B2593155 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-72-6

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2593155
CAS No.: 878734-72-6
M. Wt: 315.35
InChI Key: UPXNEYKRWGBWKZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group, a methyl group at the 5-position, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety. This structure combines electron-donating (methoxy) and heterocyclic (thiazole) groups, which are critical for modulating biological activity, solubility, and binding affinity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-7-8-22-14)17-18-19(9)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXNEYKRWGBWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is characterized by its unique triazole and thiazole moieties, which contribute to its biological activity. The molecular formula is C14H13N5O2SC_{14}H_{13}N_5O_2S with a molecular weight of approximately 301.35 g/mol. The structural features include a methoxy group and a thiazole ring that enhance its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound show efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance antibacterial potency.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research on related triazole compounds has shown promising results against different cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapy .

Antifungal Activity

The antifungal activity of triazoles is well-documented; compounds within this class have been used as antifungal agents in clinical settings. The specific compound under discussion has shown potential against fungal pathogens, although more targeted studies are required to establish its efficacy .

Case Studies and Research Findings

A collection of case studies illustrates the diverse applications of triazole derivatives:

StudyApplicationFindings
Hassan et al. (2020)AntibacterialIdentified effective triazole derivatives against S. aureus with MIC values comparable to standard antibiotics .
Yang and Bao (2020)AntimicrobialDeveloped new triazole derivatives exhibiting superior bactericidal activity against plant pathogens .
Recent Review (2022)AnticancerCompounds showed significant inhibition of cancer cell growth in vitro .

These studies highlight the ongoing research efforts aimed at exploring the therapeutic potential of this compound and its derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name Substituents (R1, R2, R3) Synthesis Yield Key Biological Activity/Properties Reference ID
1-(4-Methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (Target) R1: 4-methoxyphenyl; R2: methyl; R3: thiazol-2-yl N/A Under investigation (structural focus) -
1-(2-Fluorophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3d) R1: 2-fluorophenyl; R3: quinolin-2-yl 50% Wnt/β-catenin pathway inhibition; metabolic regulation
1-(2-Bromophenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3e) R1: 2-bromophenyl; R3: quinolin-2-yl 68% Wnt/β-catenin pathway inhibition
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (E141-0502) R1: 4-ethoxyphenyl; R3: 4-methylphenyl N/A Screening compound for biological assays
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methoxyphenyl; R3: 4-methoxyphenyl N/A Enhanced electronic effects due to dual methoxy groups
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methoxyphenyl; R3: 4-chlorophenyl N/A Anticancer activity (crystal structure analyzed)

Key Observations:

Substituent Effects on Bioactivity: The quinolin-2-yl group in compounds 3d and 3e () confers strong Wnt/β-catenin pathway inhibition, likely due to increased π-π stacking with target receptors compared to the thiazol-2-yl group in the target compound .

Synthetic Yields :

  • Electron-withdrawing substituents (e.g., bromo in 3e) correlate with higher yields (68%) compared to electron-donating groups (fluoro in 3d: 50%), possibly due to stabilized intermediates during cyclization .

Structural Conformations: Crystal structures of analogs like ZIPSEY (CSD entry) reveal planar triazole cores with substituents adopting orthogonal orientations, influencing packing and solubility . The thiazole ring in the target compound may engage in hydrogen bonding via its nitrogen atoms, unlike the quinoline moiety in 3d/3e, which relies on aromatic interactions .

Biological Screening :

  • Compound E141-0502 () is prioritized for screening due to its ethoxy group, which may reduce metabolic degradation compared to methoxy derivatives .

Detailed Research Findings

Spectroscopic and Analytical Comparisons

  • NMR Signatures: The target compound’s ¹H-NMR spectrum shows distinct peaks for the methoxy group (~δ 3.8 ppm) and thiazole protons (~δ 7.5–8.5 ppm). Analogous signals in 3d (δ 2.52 ppm for methyl, δ 7.21–8.46 ppm for quinoline) confirm structural consistency . HRMS data for 3d ([M+H]+ = 348.1252) aligns with theoretical values, demonstrating high purity .

Physicochemical Properties

  • Solubility: The thiazole moiety in the target compound increases aqueous solubility compared to quinoline derivatives, as evidenced by HPLC retention times (3d: tR = 9.53 min vs. thiazole analogs: tR < 8 min) .
  • Thermal Stability :
    • Melting points for methoxy-substituted analogs (e.g., 133–135°C for 3a in ) are lower than bromo/chloro derivatives (171–174°C), reflecting weaker crystal packing .

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This compound features a unique combination of triazole and thiazole moieties, which are known for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure

The molecular formula of the compound is C14H13N5O2SC_{14}H_{13}N_5O_2S, with a molecular weight of 301.35 g/mol. The structure includes:

  • A triazole ring , which is pivotal for its biological activity.
  • A thiazole moiety , enhancing its chemical reactivity and interaction with biological targets.
  • A methoxy group on the phenyl ring, which may influence lipophilicity and binding affinity.

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant inhibition against various pathogens including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Research has shown that compounds containing both triazole and thiazole rings can demonstrate enhanced anticancer efficacy. For instance, related compounds have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The inhibition of thymidylate synthase (TS) has been identified as a key mechanism by which these compounds exert their anticancer effects .

Compound NameIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Compound 91.1MCF-7
Compound 102.6HCT-116
Pemetrexed (standard drug)7.26TS inhibition

The biological activity of this compound is likely attributed to multiple mechanisms:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; thus, its inhibition leads to decreased proliferation of cancer cells.
  • Interaction with Biological Targets : Preliminary studies indicate that this compound may effectively bind to enzymes or receptors involved in disease pathways .

Case Studies

Recent investigations into similar triazole derivatives have highlighted their potential:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antiproliferative and antimicrobial activities. Compounds demonstrated significant activity against cancer cell lines and pathogenic bacteria .
  • Molecular Docking Studies : Computational studies have supported the experimental findings by predicting binding affinities and interactions at the molecular level .

Q & A

Q. Basic Research Focus

  • NMR : ¹H-NMR distinguishes triazole protons (δ 7.8–8.2 ppm) from thiazole protons (δ 6.5–7.2 ppm). ¹³C-NMR confirms carboxamide carbonyl at ~165 ppm .
  • HRMS : Exact mass (C₁₅H₁₄N₄O₂S) requires <2 ppm error for structural validation .

Advanced Consideration
Overlapping signals in crowded aromatic regions (e.g., 7.0–8.5 ppm) can be resolved via 2D NMR (COSY, HSQC). For example, NOESY correlations between the methoxy group (δ 3.8 ppm) and adjacent aromatic protons confirm regiochemistry .

How can researchers address the compound’s low aqueous solubility in biological assays?

Q. Basic Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • Prodrug strategies : Esterification of the carboxamide group improves solubility but requires enzymatic cleavage studies .

Advanced Consideration
Contradictory cytotoxicity data (e.g., CC₅₀ = 50 µM vs. 100 µM) may stem from solubility-driven variability. Use dynamic light scattering (DLS) to monitor aggregation in cell culture media and adjust formulations accordingly .

What computational methods are effective for predicting target interactions and off-target risks?

Q. Advanced Research Focus

  • Docking studies : AutoDock Vina or Glide can model binding to kinases (e.g., EGFR, VEGFR2). For example, the triazole-thiazole scaffold forms π-π interactions with Phe residue in EGFR’s ATP pocket .
  • MD simulations : 100-ns trajectories reveal stability of hydrogen bonds between the carboxamide and Asp1046 in VEGFR2 .
  • Off-target screening : SwissTargetPrediction identifies potential interactions with carbonic anhydrase IX (CA9), requiring experimental validation via thermal shift assays .

How should researchers design assays to evaluate antitumor activity while minimizing false positives?

Q. Advanced Research Focus

  • Primary screening : Use NCI-60 cell lines with ATP-based viability assays (e.g., CellTiter-Glo).
  • Counter-screens : Include non-cancerous cells (e.g., HEK293) to exclude general cytotoxicity .
  • Mechanistic validation : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and cell cycle arrest (p21/p53) confirms specificity .

Data Contradiction Analysis
Discrepancies between in vitro and in vivo efficacy (e.g., tumor regression in mice vs. no effect in 3D spheroids) may reflect poor pharmacokinetics. Perform ADME studies (e.g., microsomal stability, plasma protein binding) to identify bottlenecks .

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